乙酰乙酸乙酯(2,4-戊二酮)铝

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium and similar complexes involves the reaction of aluminium precursors with organic ligands under specific conditions. For instance, Dhammani et al. (1996) reported the synthesis of unique heterocyclic derivatives containing aluminium(III) atoms by reacting bis(β-diketonato)aluminium(III)-di-μ-isopropoxo di-isopropoxo aluminium(III) with 2-mercaptoethanol and 2,2′-thiodiethanol, leading to compounds with both octahedrally and tetrahedrally coordinated aluminium sites, indicating the versatility of aluminium chemistry in forming diverse structures (Dhammani, Bohra, & Mehrotra, 1996).

Molecular Structure Analysis

The molecular structure of bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium compounds is characterized by the coordination of aluminium atoms with organic ligands, leading to complex geometries. Kurajica et al. (2014) explored the crystal structure of aluminium tris(ethyl acetoacetate), revealing the presence of meridional and facial stereoisomers in solution and determining its crystallization in the monoclinic space group P21/n, showcasing the complex structural possibilities of aluminium coordination compounds (Kurajica, Popovic, Gazivoda Kraljević, Tkalčec, Simčić, Mandić, Altomare, Moliterni, & Rocquefelte, 2014).

Chemical Reactions and Properties

Aluminium complexes with β-diketonato ligands participate in various chemical reactions, reflecting their chemical reactivity. Sharma et al. (2003) investigated the reactions of bis(N-phenylsalicylideneiminato)aluminium(III) with oximes, yielding novel heteroleptic compounds with aluminium(III) atoms in five-coordination sites. This study illustrates the chemical versatility of aluminium complexes in forming a range of coordination states and interacting with different organic molecules, highlighting their potential for catalytic applications and the synthesis of novel materials (Sharma, Jain, Sharma, Bohra, Drake, Hursthouse, & Light, 2003).

Physical Properties Analysis

The physical properties of bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium, such as solubility, melting point, and thermal stability, are influenced by the molecular structure and the nature of the ligands. Murray and Hill (1983) determined the sublimation and fusion enthalpies of tris(2,4-pentanedionato)aluminium(III) using differential scanning calorimetry, providing essential data on the thermal behavior of these complexes, which is crucial for their processing and application in materials science (Murray & Hill, 1983).

Chemical Properties Analysis

The chemical properties of bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium, such as reactivity towards other compounds, ability to form additional complexes, and catalytic activity, are central to its application in synthesis and materials science. The study by Lian et al. (2007) on the coordination chemistry with aluminum- and zinc-alkyls demonstrates the complex's ability to initiate polymerization of methyl methacrylate and rac-lactide, showcasing its potential as a catalyst in polymer synthesis (Lian, Thomas, Casagrande, Lehmann, Roisnel, & Carpentier, 2007).

科学研究应用

热性能和升华研究

与乙酰乙酸乙酯(2,4-戊二酮)铝密切相关的双(2,4-戊二酮)化合物的热性能研究,提供了对其熔化和升华焓的见解。例如,三(2,4-戊二酮)铝(III)的升华焓被确定为125.6 ± 3.2 kJ mole−1,相应的熔化焓为28.71 ± 1.34 kJ mole−1,展示了该化合物的热稳定性和在热管理系统中的潜在应用 (Murray & Hill, 1983)。

催化应用

铝配合物,包括那些类似于乙酰乙酸乙酯(2,4-戊二酮)铝的配合物,已用于催化中。例如,含有环己烷-1,2-二基连接的双(酮亚胺)配体的铝配合物在质子促进的去甲基化反应中显示出前景,暗示了铝配合物在有机转化中的催化多功能性 (Huang等,2008)。

材料科学和聚合

在材料科学中,乙酰乙酸乙酯(2,4-戊二酮)铝衍生物因其在制造先进材料方面的潜力而被探索。例如,双(8-喹啉醇)铝乙基配合物已被研究作为外消旋乳酸开环聚合的引发剂,证明了铝配合物在生产具有特定性能的聚合物中的作用 (Bakewell等,2012)。

环境和能源应用

双(2,4-戊二酮)铝化合物在环境和能源领域的应用也已得到研究。例如,双(2,4-戊二酮)铅(II)与水蒸气之间的反应已被分析其在高温过程中的潜力,阐明了类似铝化合物的环境影响和能源应用 (Crouch & DeVore, 1996)。

安全和危害

属性

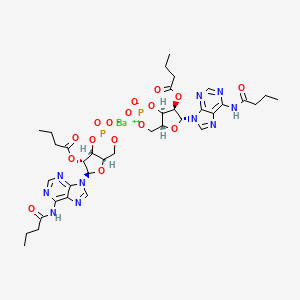

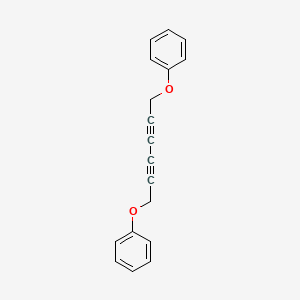

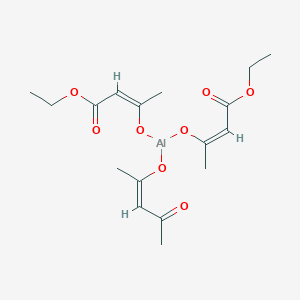

IUPAC Name |

ethyl (Z)-3-[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy-[(Z)-4-oxopent-2-en-2-yl]oxyalumanyl]oxybut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O3.C5H8O2.Al/c2*1-3-9-6(8)4-5(2)7;1-4(6)3-5(2)7;/h2*4,7H,3H2,1-2H3;3,6H,1-2H3;/q;;;+3/p-3/b2*5-4-;4-3-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPDZHBOVXASGG-YXPRGSJFSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)C)/C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25AlO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium | |

CAS RN |

19443-16-4 |

Source

|

| Record name | Aluminium, bis(ethyl 3-oxobutanoato-O1',O3)(2,4-pentanedionato)-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。